![molecular formula C13H18BrFN2 B1406006 1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine CAS No. 1502087-06-0](/img/structure/B1406006.png)
1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine
Overview
Description
The compound “1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine” is likely a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a bromine atom and a fluorine atom attached to a phenyl group (a ring of six carbon atoms), which is further attached to the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a six-membered piperazine ring with an ethyl group (two carbon atoms) attached to one of the nitrogen atoms. The other nitrogen atom would be attached to a phenyl ring through a methylene bridge (a carbon atom). The phenyl ring would have bromine and fluorine atoms attached to it .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing piperazine rings are known to undergo reactions such as alkylation (where an alkyl group is added to the molecule) and acylation (where an acyl group is added) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of electronegative atoms like bromine and fluorine might make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
Electrochemical Fluorination Applications
Electrochemical fluorination (ECF) is a method used to study 1-ethylpiperazine and its derivatives, resulting in compounds like perfluoro(4-fluoro-1-ethylpiperazine) and perfluoro(1-methyl-3-ethylimidazolidine). This technique is crucial for producing perfluorocarboxylic acid fluorides with a perfluoro(4-alkylpiperazinyl) group, which have varied applications in chemistry and pharmaceuticals (Abe, Baba, & Soloshonok, 2001).
Synthesis of Piperazinyl Substituted Compounds
The synthesis of compounds like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile showcases the versatility of piperazine derivatives in creating novel chemical entities. These compounds are synthesized through nucleophilic substitution reactions, indicating the potential for creating diverse chemical structures for various applications (Mishriky & Moustafa, 2013).
Antimicrobial and Antitumor Properties
A study on triazole analogues of piperazine revealed significant antibacterial activity against various pathogenic bacteria, suggesting their potential as antimicrobial agents. These compounds, especially those with specific phenyl moieties on the piperazine ring, displayed promising results in inhibiting bacterial growth (Nagaraj, Srinivas, & Rao, 2018). Additionally, 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group exhibited notable inhibitory activity against tumor cells, highlighting their potential in antitumor applications (Ding et al., 2016).
Neuroleptic-like Activity
Research on 3-phenyl-2-piperazinyl-5H-1-benzazepines revealed neuroleptic-like activity, indicating potential applications in treating psychological disorders. Specific substitutions in the compound structure significantly affected their effectiveness, pointing towards tailored therapeutic applications (Hino et al., 1988).
Future Directions
properties
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-6-8-17(9-7-16)10-11-4-3-5-12(15)13(11)14/h3-5H,2,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZSMLMMPXMHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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